![molecular formula C15H10BrNO B12951425 5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(4-phenylphenyl)oxazole , is an organic compound. Its molecular formula is C16H10BrNO, and it consists of an oxazole ring fused to a biphenyl moiety. Biphenyl (C12H10) itself is an aromatic hydrocarbon with two connected phenyl rings .
Preparation Methods
Synthetic Routes:: The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-bromooxazole involves several steps. One common approach is via bromination of biphenyl followed by cyclization with an oxazole precursor. The detailed synthetic route would require specific reagents and conditions, which can vary based on the literature or industrial processes.
Industrial Production:: While there isn’t a widely recognized industrial method for producing this specific compound, researchers and pharmaceutical companies may develop custom synthetic routes for its preparation.
Chemical Reactions Analysis
Reactions:: 5-([1,1’-Biphenyl]-4-yl)-2-bromooxazole can undergo various reactions, including:
Substitution: Substituents can be introduced at different positions on the biphenyl ring.
Cyclization: Formation of the oxazole ring from the precursor.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Cyclization: Acidic conditions (e.g., Lewis acids).
Major Products:: The major product is 5-([1,1’-Biphenyl]-4-yl)-2-bromooxazole itself.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-2-bromooxazole finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing new drugs due to its structural features.
Materials Science: Its biphenyl and oxazole moieties make it interesting for developing functional materials.
Biological Studies: Researchers explore its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with biphenyl and oxazole motifs are studied for their diverse properties. Examples include biphenyl itself, other oxazoles, and related heterocycles.
Properties
Molecular Formula |
C15H10BrNO |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
2-bromo-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C15H10BrNO/c16-15-17-10-14(18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H |
InChI Key |
AKYQAXKUNQGBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


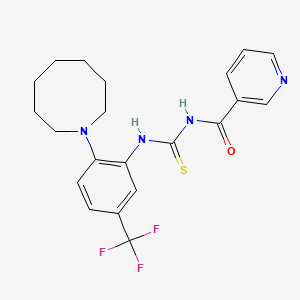
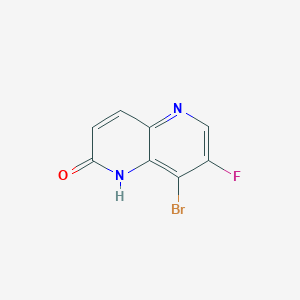
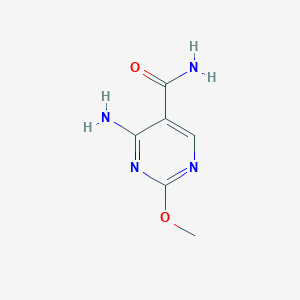
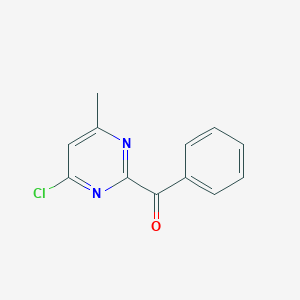
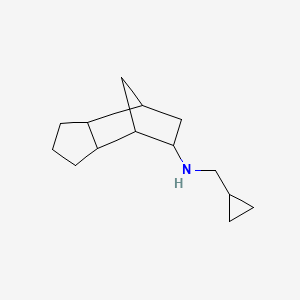
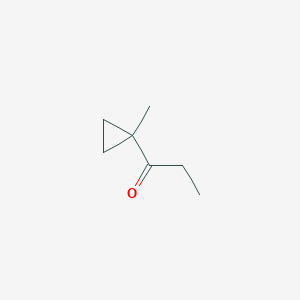
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)
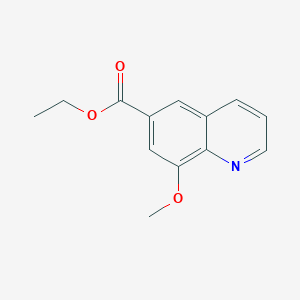
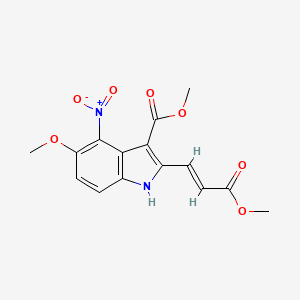
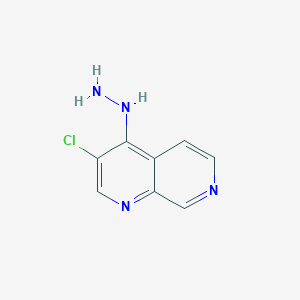
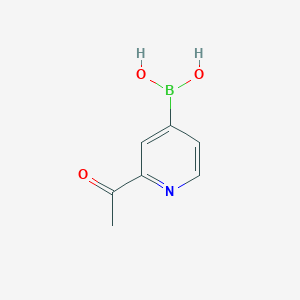
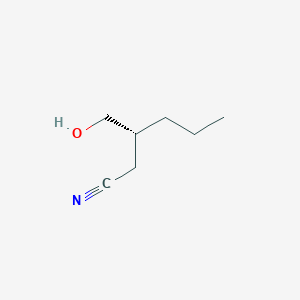
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
